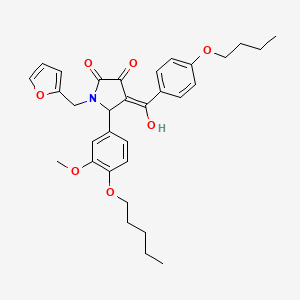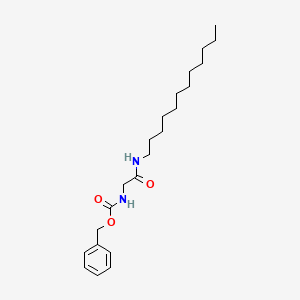
dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a fluorophenyl group attached to the pyrazole ring, which can impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate can be synthesized through a 1,3-dipolar cycloaddition reaction. This involves the reaction of sydnones with dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile . The reaction typically takes place in solvents like toluene or xylene and yields the desired pyrazole derivative in good quantities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or chlorinating agents can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the synthesis of materials with specific properties.
作用機序
The mechanism of action for dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects .
類似化合物との比較
Similar Compounds
1-(2-Fluorophenyl)pyrazoles: These compounds share the fluorophenyl group but may have different substituents on the pyrazole ring.
Dimethyl pyrazole derivatives: These compounds have similar ester groups but may lack the fluorophenyl group.
Uniqueness
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the combination of the fluorophenyl group and the ester functionalities. This combination can result in distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
特性
分子式 |
C13H11FN2O4 |
|---|---|
分子量 |
278.24 g/mol |
IUPAC名 |
dimethyl 1-(2-fluorophenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C13H11FN2O4/c1-19-12(17)8-7-16(15-11(8)13(18)20-2)10-6-4-3-5-9(10)14/h3-7H,1-2H3 |
InChIキー |
DQPZRZBAPCPLEF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(N=C1C(=O)OC)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one](/img/structure/B12009728.png)


![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009744.png)
![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12009752.png)




![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12009776.png)



![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009814.png)
